

A Comparative Guide to the Bioactivity of (1H-indazol-3-yl)methanol Derivatives

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Compound of Interest

Compound Name: (1H-indazol-3-yl)methanol

Cat. No.: B1299801

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The **(1H-indazol-3-yl)methanol** scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides an objective comparison of the bioactivity of various **(1H-indazol-3-yl)methanol** derivatives, supported by experimental data from recent studies. The information is presented to facilitate the identification of promising lead compounds for further development.

Data Presentation: Comparative Bioactivity of Indazole Derivatives

The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antimicrobial activities of selected **(1H-indazol-3-yl)methanol** and related indazole derivatives.

Table 1: Anticancer Activity of Indazole Derivatives (IC50 in μM)

Compound ID	Derivative Class	A549 (Lung)	K562 (Leukemia)	PC-3 (Prostate)	Hep-G2 (Liver)	MCF-7 (Breast)	HCT116 (Colon)	4T1 (Murine Breast)	Reference
6o	1H-indazole-3-amine	>10	5.15	>10	>10	-	-	-	[1] [2] [3] [4]
2f	3,6-disubstituted-1H-indazole	1.15	-	-	0.80	0.34	1.02	0.23	[5]
2o	3,6-disubstituted-1H-indazole	2.10	-	-	0.59	5.16	0.79	3.31	[5]
2p	3,6-disubstituted-1H-indazole	3.22	-	-	1.15	8.77	1.69	4.88	[5]
5k	1H-indazole-3-amine	-	-	-	3.32	-	-	-	[3]
89	1H-indazole	-	6.50 (Bcr-	-	-	-	-	-	[6]

	I-3-amine	Abl		T315l)						
93	3-(pyrrolidin-2-yl)indazole	>10	-	-	>10	-	0.0013	-		[6]
Doxorubicin	Standard Drug	6.50	-	-	0.98	0.62	0.75	0.19		[5]
5-Fu	Standard Drug	-	-	-	>50	-	-	-		[3]

Note: A lower IC50 value indicates higher potency. Dashes (-) indicate data not available.

Table 2: Anti-inflammatory and Antimicrobial Activities of Indazole Derivatives

Compound ID	Bioactivity	Assay/Organism	IC50 / MIC (μM or μg/mL)	Reference
27	Anti-inflammatory	5-Lipoxygenase inhibition	0.044 μM	-
2	Antibacterial	E. faecalis	128 μg/mL	[7]
3	Antibacterial	E. faecalis	128 μg/mL	[7]
5	Antibacterial	S. aureus, S. epidermidis	64-128 μg/mL	[7]
3ao	Antibacterial	S. aureus	< 1 μg/mL	[8]
3aq	Antibacterial	S. aureus	< 1 μg/mL	[8]
3ag	Antimycobacteria	M. smegmatis	3.9 μg/mL	[8]
3ag	Antifungal	C. albicans	3.9 μg/mL	[8]

Note: MIC stands for Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

This protocol is used to assess the effect of compounds on cell proliferation.

- **Cell Seeding:** Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are seeded in 96-well plates at a density of 5×10^3 to 1×10^4 cells/well and incubated for 24 hours.
- **Compound Treatment:** Cells are treated with various concentrations of the **(1H-indazol-3-yl)methanol** derivatives (typically ranging from 0.1 to 100 μM) and incubated for 48-72 hours.
- **MTT Addition:** 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

- **Formazan Solubilization:** The medium is removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 490 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to quantify apoptosis (programmed cell death) induced by the test compounds.

- **Cell Treatment:** Cells are treated with the test compounds at their respective IC₅₀ concentrations for a specified period (e.g., 24 or 48 hours).
- **Cell Harvesting and Staining:** Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
- **Flow Cytometry Analysis:** The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 and Bax.

- **Protein Extraction:** Cells are treated with the test compounds, and total protein is extracted using a lysis buffer.
- **SDS-PAGE and Transfer:** Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies against Bcl-2, Bax, and a loading control (e.g., GAPDH) overnight at 4°C. After washing, the membrane is incubated with a corresponding secondary antibody.

- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein expression levels.

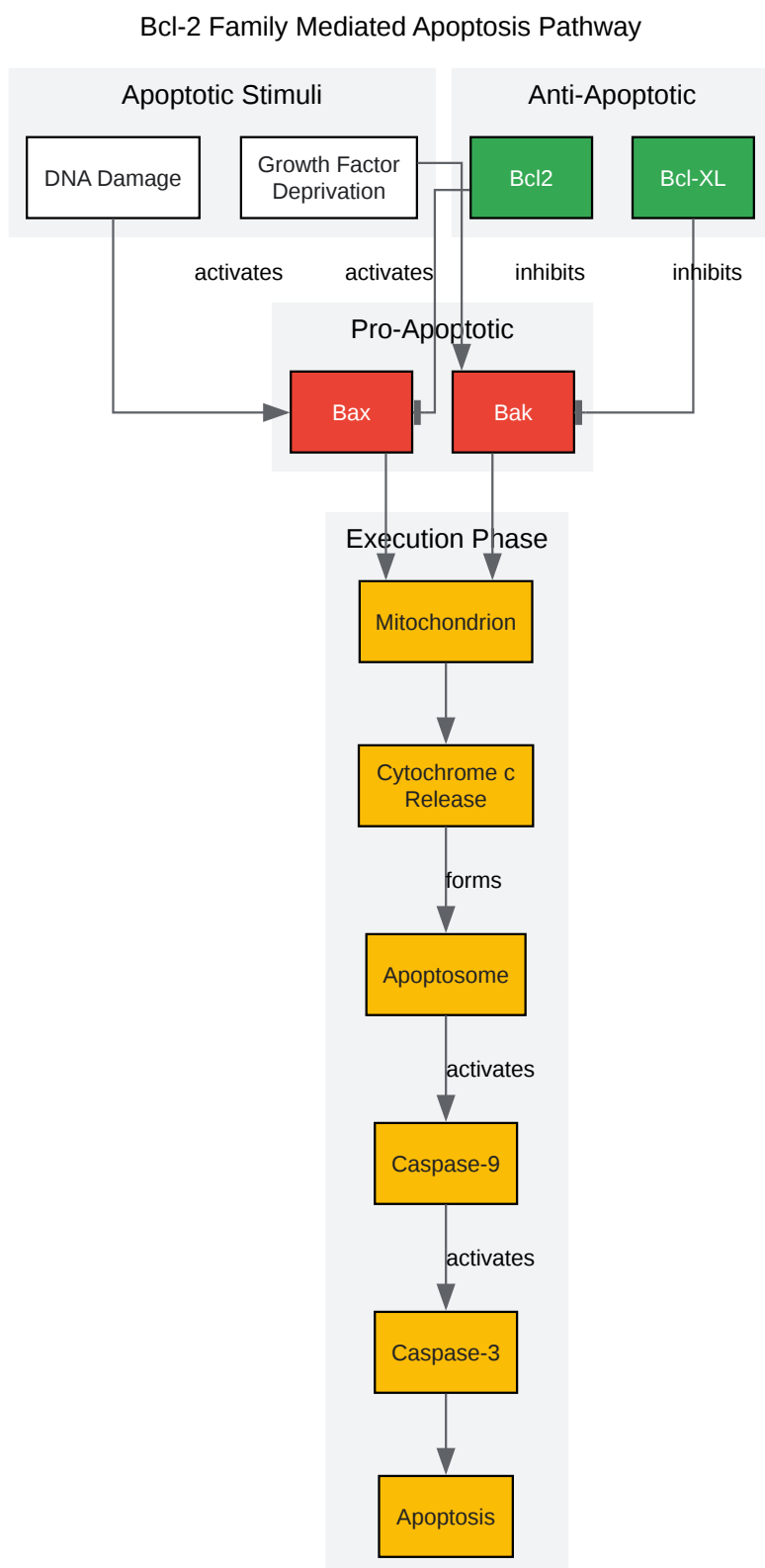
5-Lipoxygenase (5-LOX) Inhibition Assay

This assay is used to screen for anti-inflammatory activity by measuring the inhibition of the 5-LOX enzyme.

- **Reaction Mixture Preparation:** A reaction mixture containing the 5-LOX enzyme, a fluorescent probe, and the test compound at various concentrations is prepared in an assay buffer.
- **Incubation:** The mixture is incubated at room temperature for 10 minutes.
- **Substrate Addition:** The reaction is initiated by adding the 5-LOX substrate (e.g., arachidonic acid).
- **Fluorescence Measurement:** The fluorescence is measured kinetically at an excitation/emission wavelength of 500/536 nm. The rate of the reaction is determined, and the percentage of inhibition by the test compound is calculated to determine the IC₅₀ value.

Mandatory Visualization Signaling Pathways

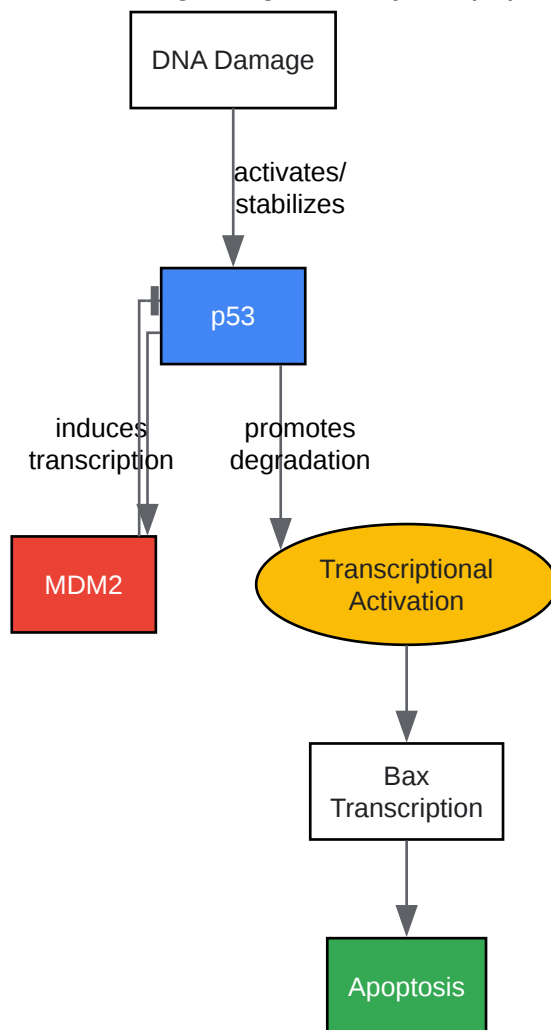
The following diagrams illustrate key signaling pathways associated with the bioactivity of **(1H-indazol-3-yl)methanol** derivatives.



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Caption: Bcl-2 family proteins regulate the intrinsic pathway of apoptosis.

p53-MDM2 Signaling Pathway in Apoptosis



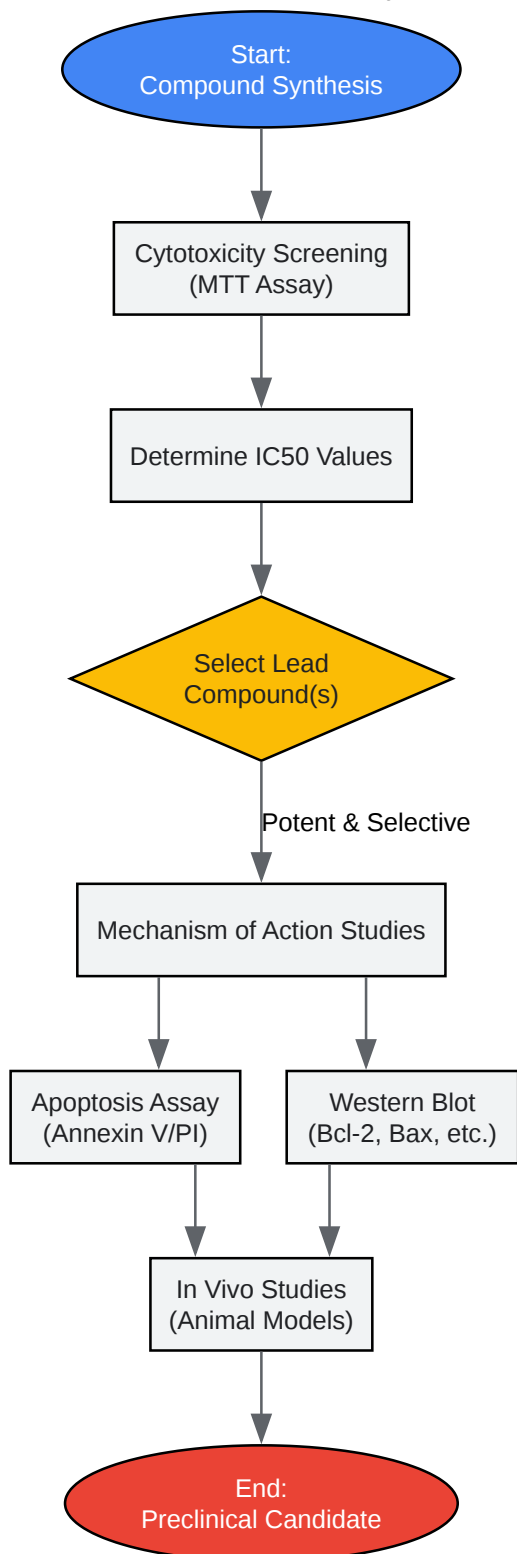
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Caption: The p53-MDM2 feedback loop regulates p53-mediated apoptosis.

Experimental Workflow

The following diagram outlines a general workflow for the evaluation of the anticancer activity of **(1H-indazol-3-yl)methanol** derivatives.

Workflow for Anticancer Activity Evaluation



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Caption: A typical workflow for evaluating anticancer drug candidates.

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